molecular formula C17H14N4O B7177934 3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide

3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide

Cat. No.: B7177934
M. Wt: 290.32 g/mol
InChI Key: RGFHFOUZWPXSBO-UHFFFAOYSA-N
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Description

3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a pyrazine ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position, which is further substituted with a biphenyl moiety.

Preparation Methods

The synthesis of 3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the preparation of the intermediate methyl ester, which is then converted to the final carboxamide through amide formation reactions . Microwave-assisted synthesis has also been employed to achieve higher yields and shorter reaction times compared to conventional heating methods . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:

Properties

IUPAC Name

3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-16-15(19-10-11-20-16)17(22)21-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFHFOUZWPXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=CN=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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